molecular formula C10H9NO4 B2678433 (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid CAS No. 6243-07-8

(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Cat. No.: B2678433
CAS No.: 6243-07-8
M. Wt: 207.185
InChI Key: FYMAUNOZQOLGTF-UHFFFAOYSA-N
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Description

(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.183 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-aminophenol with chloroacetic acid, followed by oxidation to form the desired benzoxazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, alcohols, amines, and other derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific substitution pattern on the benzoxazine ring, which can influence its reactivity and biological activity. This unique structure allows for targeted modifications and applications in various fields of research and industry .

Properties

IUPAC Name

2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)5-11-6-10(14)15-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMAUNOZQOLGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC2=CC=CC=C2N1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346532
Record name (2-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6243-07-8
Record name (2-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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